

A Comparative Review of First and Second-Generation Ghrelin Receptor Agonists

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Ghrelin, a 28-amino acid peptide hormone primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2] This interaction plays a crucial role in stimulating appetite, growth hormone (GH) release, and regulating energy balance.[3][4] The therapeutic potential of targeting this pathway has led to the development of ghrelin receptor agonists. These agents are broadly classified into two generations: the first generation, comprising peptidyl and peptidomimetic compounds, and the second generation, characterized by orally active, non-peptide small molecules. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling

Both generations of agonists mimic the action of endogenous ghrelin by binding to and activating the GHS-R1a, a G-protein-coupled receptor (GPCR).[1][5] Activation of GHS-R1a primarily initiates a signaling cascade through the Gαq/11 protein, which activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), culminating in the stimulation of GH release from the pituitary gland.[1][6] The released GH then promotes the production of insulin-like growth factor 1 (IGF-1) in the liver, a key mediator of anabolic processes like muscle protein synthesis.[1]



Beyond this canonical pathway, GHS-R1a signaling is complex and can occur through other pathways involving $G\alpha i/o$ and $G\alpha 12/13$, as well as through β -arrestin recruitment.[6][7] The ability of different ligands to preferentially activate certain pathways over others, a concept known as "biased agonism," may account for the varied physiological effects observed between different agonists.[8] Furthermore, GHS-R1a can form heterodimers with other GPCRs, such as dopamine receptors, which modulates the signaling properties of both receptors.[7][8]



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Caption: Ghrelin receptor (GHS-R1a) signaling pathway.

Comparative Data

A key distinction between first and second-generation agonists lies in their pharmacokinetic profiles and oral bioavailability. First-generation agonists are typically peptide-based and require parenteral administration, with short half-lives.[4][9] In contrast, second-generation agonists are small, orally active molecules with longer half-lives, making them more suitable for chronic therapeutic use.[2][10]

Table 1: Comparative In Vitro Receptor Activity



Agonist (Generation)	Binding Affinity (Ki)	Agonist Activity (EC50)	Cell Line	Reference
Ghrelin (Endogenous)	0.58 nM	0.67 nM	HEK293	[2]
Anamorelin (2nd Gen)	0.70 nM	0.74 nM	HEK293	[2]
Macimorelin (2nd Gen)	Similar to ghrelin	Potent Agonist	-	[11]
Capromorelin (2nd Gen)	Potent Agonist	Potent Agonist	-	[10]

Table 2: Comparative Efficacy in Preclinical Animal Models



Agonist	Animal Model	Dose	Route	Key Findings	Reference
Anamorelin	Rats	3, 10, 30 mg/kg/day	Oral	Significant, dose- dependent increase in food intake and body weight.	[2]
Mice (A549 xenograft)	10, 30 mg/kg/day	Oral	Significant increase in mean body weight gain vs. controls.	[2]	
Capromorelin	Beagle Dogs	3.0 mg/kg (once or twice daily)	Oral	Significant mean increases in food intake (36-58%) and body weight (3.8-4.5%) over 7 days.	[10]
RM-131 (Relamorelin)	Rats (Tumor- bearing)	-	-	45% increase in food intake.	[12]

Table 3: Comparative Efficacy in Human Clinical Trials



Agonist	Indication	Key Efficacy Outcomes (vs. Placebo)	Reference
Anamorelin	Cancer Cachexia (NSCLC)	Lean Body Mass: Significant increase. [13] Body Weight: Significant increase. [13] Handgrip Strength: No significant improvement.[1]	[1][13]
Macimorelin	Cancer Cachexia	Body Weight: Numerical improvement. Quality of Life: Numerical improvement.	[11]
Relamorelin	Anorexia Nervosa	Weight Gain: Trend towards an increase (0.86 kg vs 0.04 kg; p=0.07). Gastric Emptying: Significantly shorter time (58 min vs 85 min; p=0.03).	[14]
RM-131 (Relamorelin)	Diabetic Gastroparesis	Gastric Emptying: Significantly accelerated (t1/2 reduced by 66.1%). [15] Symptoms: Significantly improved overall symptoms.[16]	[15][16]
Pooled Agonists	Malnutrition	Lean Body Mass: Increased by 0.25 kg. [13][17] Fat Mass: Increased by 0.92 kg.	[13][17]



[13][17] Grip Strength:Increased by 0.31 kg.[13][17]

Experimental Protocols

The evaluation of ghrelin receptor agonists involves a series of standardized in vitro and in vivo experiments to determine their pharmacological profiles.

In Vitro Receptor Activity Assay

Objective: To determine the binding affinity (Ki) and functional potency (EC50) of a test compound at the GHS-R1a.

Methodology:

- Cell Culture: A stable cell line, such as human embryonic kidney (HEK293) or COS-7 cells, is transfected to express the human GHS-R1a.[2][18]
- Binding Assay (for Ki): A competitive binding assay is performed using a radiolabeled ghrelin analog (e.g., ¹²⁵I-His-Ghrelin).[18] Cells are incubated with the radioligand and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
- Functional Assay (for EC50): To measure agonist activity, transfected cells are exposed to
 increasing concentrations of the test compound. The functional response is measured by
 quantifying the accumulation of a downstream second messenger, typically inositol
 phosphates (IP) or the release of intracellular calcium.[18][19] The EC50 is the concentration
 of the agonist that produces 50% of the maximal response.

Preclinical Animal Model of Cancer Cachexia

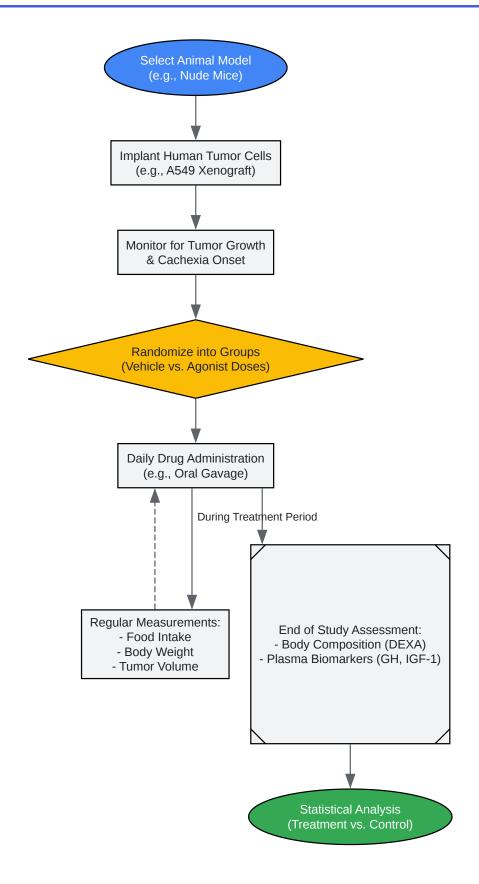
Objective: To evaluate the in vivo efficacy of a ghrelin agonist in mitigating cachexia symptoms.

Methodology:



- Animal Model: Immunocompromised mice (e.g., nude mice) are used. A human tumor cell line known to induce cachexia, such as A549 (non-small cell lung cancer), is implanted subcutaneously.[2]
- Treatment: Once tumors are established and weight loss is observed, animals are randomized into treatment groups (vehicle control vs. different doses of the ghrelin agonist).
 The drug is administered daily via the appropriate route (e.g., oral gavage for second-generation agonists).[2]
- Endpoint Measurements:
 - Food and Water Intake: Measured daily.
 - Body Weight and Tumor Volume: Measured regularly (e.g., twice weekly).
 - Body Composition: At the end of the study, lean body mass and fat mass can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).
 - Biomarkers: Blood samples are collected at sacrifice to measure plasma levels of GH and IGF-1.[2]
- Statistical Analysis: Data from the treatment groups are compared to the vehicle control group using appropriate statistical tests.





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Caption: Experimental workflow for a preclinical animal cachexia study.



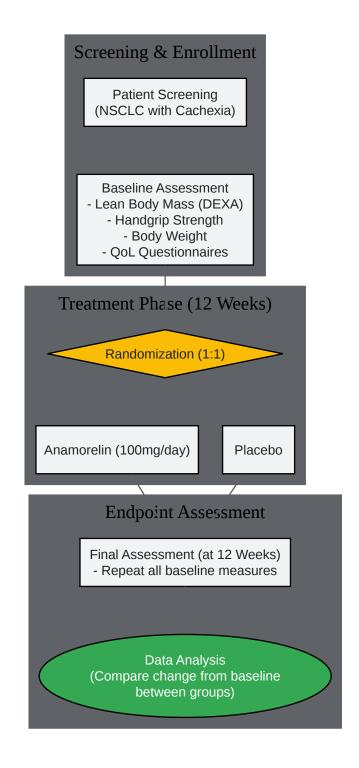
Human Clinical Trial Protocol (ROMANA Trials Example)

Objective: To assess the efficacy and safety of anamorelin for the treatment of cancer anorexiacachexia syndrome in patients with non-small cell lung cancer (NSCLC).

Methodology:

- Study Design: The ROMANA 1 and 2 trials were international, randomized, double-blind, placebo-controlled Phase III studies.[1][20]
- Patient Population: Patients with unresectable Stage III/IV NSCLC and cachexia (defined as ≥5% weight loss within 6 months or BMI <20 kg/m²).[1]
- Randomization & Intervention: Patients were randomized to receive either 100 mg of anamorelin or a placebo, administered orally once daily for 12 weeks.[1]
- Primary Endpoints: The co-primary endpoints were the change from baseline over 12 weeks in:
 - Lean Body Mass (LBM), measured by DEXA.
 - Muscle Strength, measured by handgrip strength.[1]
- Secondary Endpoints: These included changes in body weight, and patient-reported symptoms of anorexia and cachexia, often assessed using quality-of-life questionnaires like the Functional Assessment of Anorexia/Cachexia Therapy (FAACT).[20]
- Data Analysis: The efficacy of anamorelin was compared to placebo by analyzing the changes in the primary and secondary endpoints from baseline to the 12-week mark.





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Caption: Workflow for the ROMANA Phase III clinical trials.

Conclusion



The development of ghrelin receptor agonists has evolved significantly from first-generation injectable peptides to second-generation orally active small molecules. While both generations effectively target the GHS-R1a to stimulate appetite and anabolic pathways, the improved pharmacokinetic properties of second-generation agents like anamorelin, macimorelin, and capromorelin represent a major advancement for clinical application.[2][10] Preclinical and clinical data consistently demonstrate their efficacy in increasing body weight and lean body mass.[13][17] However, translating these gains into functional improvements, such as muscle strength, remains a challenge, as evidenced by the anamorelin Phase III trials.[1] Future research will likely focus on understanding the nuances of biased agonism to develop agonists with more targeted and functionally beneficial profiles for treating conditions of malnutrition and cachexia.

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